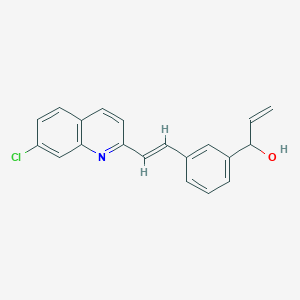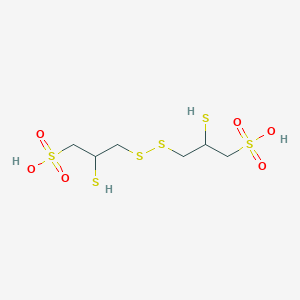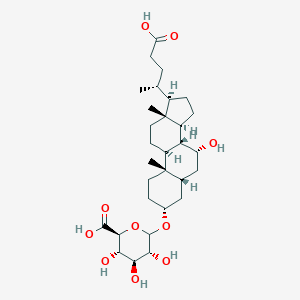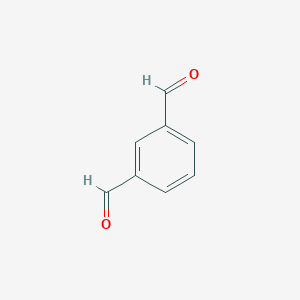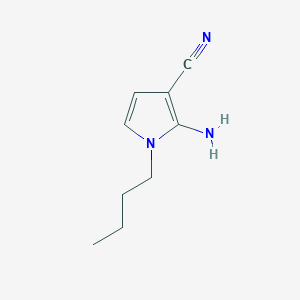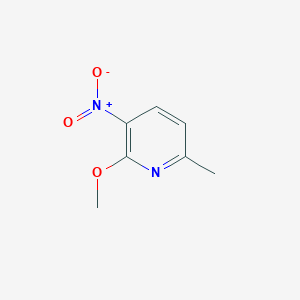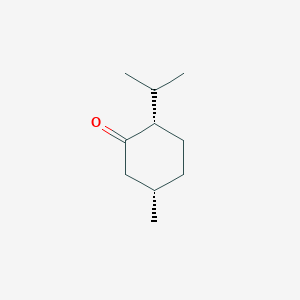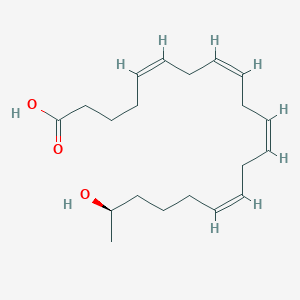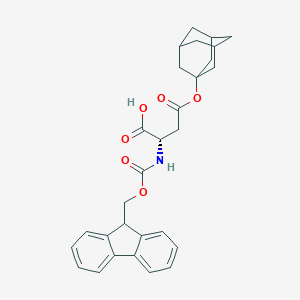
Fmoc-Asp(O-1-Ad)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-Asp(O-1-Ad)-OH is a useful research compound. Its molecular formula is C29H31NO6 and its molecular weight is 489.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Preventing Aspartimide Formation
Research has highlighted the challenge of aspartimide formation during peptide synthesis and the development of strategies to minimize this issue. Behrendt et al. (2015) introduced new derivatives like Fmoc-Asp(OEpe)-OH, Fmoc-Asp(OPhp)-OH, and Fmoc-Asp(OBno)-OH, comparing their effectiveness against Fmoc-Asp(OtBu)-OH and Fmoc-Asp(OMpe)-OH in minimizing aspartimide by-products. These derivatives proved extremely effective in each application, showcasing the importance of side-chain protection strategy optimization in peptide synthesis (Behrendt, Huber, Marti, & White, 2015).
Cell-Penetration Investigations
Grogg et al. (2018) described novel guanidinium-rich oligopeptide derivatives, which include an octa-aspartic acid backbone, showcasing the utility of Fmoc-based derivatives in the synthesis of peptides with potential unusual cell-penetrating properties. This research opens avenues for the development of novel drug delivery mechanisms and therapeutic applications (Grogg, Hilvert, Beck, & Seebach, 2018).
Development of Functional Materials
Chakraborty et al. (2020) explored a minimalistic dipeptide, Fmoc-Lys(Fmoc)-Asp, as a hydrogelator with the lowest critical gelation concentration reported, demonstrating the potential of Fmoc-Asp derivatives in creating materials with high mechanical properties and supporting cellular growth. This research highlights the application of these derivatives in biomedical products, including tissue engineering and drug delivery systems (Chakraborty et al., 2020).
Enhancing Antibacterial Properties
Liyanage et al. (2015) demonstrated the coassembly of Fmoc-3F-Phe-Arg-NH2 and Fmoc-3F-Phe-Asp-OH dipeptides into hydrogels that mimic the integrin-binding RGD peptide of fibronectin, supporting the viability and growth of NIH 3T3 fibroblast cells. This study underscores the versatility of Fmoc-Asp derivatives in designing extracellular matrix-mimetic scaffolds for cell culture applications, potentially leading to advancements in regenerative medicine and tissue engineering (Liyanage, Vats, Rajbhandary, Benoit, & Nilsson, 2015).
Safety and Hazards
Propiedades
IUPAC Name |
(2S)-4-(1-adamantyloxy)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31NO6/c31-26(36-29-13-17-9-18(14-29)11-19(10-17)15-29)12-25(27(32)33)30-28(34)35-16-24-22-7-3-1-5-20(22)21-6-2-4-8-23(21)24/h1-8,17-19,24-25H,9-16H2,(H,30,34)(H,32,33)/t17?,18?,19?,25-,29?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLMHFLIBCSCIRT-QDPBCONJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)OC(=O)CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)OC(=O)C[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
